molecular formula C11H10N2O3 B1405972 5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid CAS No. 1368456-42-1

5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid

Cat. No. B1405972
M. Wt: 218.21 g/mol
InChI Key: XVVFLLBEAZFEJL-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid , also known by its chemical formula C₁₀H₈N₂O₃ , is a heterocyclic compound. It contains a pyrazole ring with a carboxylic acid functional group and a hydroxyl group attached to the pyrazole core. The compound exhibits interesting pharmacological properties and has been studied for various applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. While I don’t have specific synthetic details for this compound, it’s essential to explore literature sources to understand the synthetic pathways employed by researchers.



Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid consists of the following components:



  • A pyrazole ring (a five-membered heterocycle containing two nitrogen atoms and three carbon atoms).

  • A carboxylic acid group (-COOH) attached to one of the carbon atoms in the pyrazole ring.

  • A hydroxyl group (-OH) attached to another carbon atom in the pyrazole ring.

  • A phenyl group (4-methylphenyl) linked to the pyrazole ring.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Esterification : The carboxylic acid group can react with alcohols to form esters.

  • Acid-Base Reactions : The carboxylic acid group can donate or accept protons in acid-base reactions.

  • Substitution Reactions : The phenyl group can undergo substitution reactions (e.g., halogenation, nitration).



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, which can be experimentally determined.

  • Solubility : Investigating its solubility in various solvents is crucial for formulation and delivery.

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.


Safety And Hazards


  • Toxicity : Evaluate the toxicity profile through animal studies and in vitro assays.

  • Handling Precautions : Researchers should handle this compound with care, following safety guidelines.

  • Environmental Impact : Consider its environmental persistence and potential effects.


Future Directions

Future research on 5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Structural Modifications : Explore derivatives with improved properties.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(14)9(6-12-13)11(15)16/h2-6,12H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVFLLBEAZFEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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